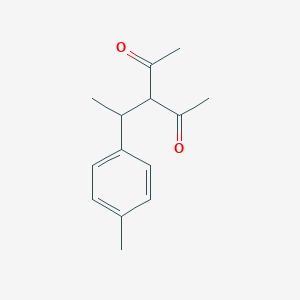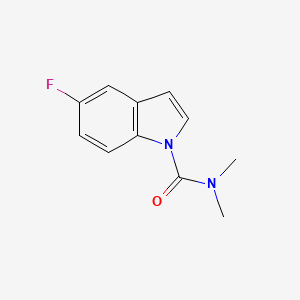![molecular formula C10H16O2 B12536880 2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane CAS No. 672326-85-1](/img/structure/B12536880.png)
2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane is an organic compound with a unique structure that combines a butadiene moiety with an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane typically involves the reaction of 3-methylbuta-1,3-diene with an appropriate oxolane derivative under controlled conditions. The reaction is usually catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxolane derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxolane compounds.
Substitution: Nucleophilic substitution reactions can occur, where the oxolane ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include various substituted oxolane derivatives, which can be further utilized in organic synthesis and materials science.
Scientific Research Applications
2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to the modulation of biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-methylbuta-1,3-dien-2-yl acetate
- 2,2-dimethylbut-3-ynoxymethylbenzene
- 3-methyl-1,2-butadiene
Uniqueness
Compared to similar compounds, 2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane stands out due to its combined butadiene and oxolane structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
672326-85-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-(3-methylbuta-1,3-dien-2-yloxymethyl)oxolane |
InChI |
InChI=1S/C10H16O2/c1-8(2)9(3)12-7-10-5-4-6-11-10/h10H,1,3-7H2,2H3 |
InChI Key |
RZKKOPVZSPUBHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=C)OCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Diethoxyphosphoryl)methoxy]benzoic acid](/img/structure/B12536805.png)
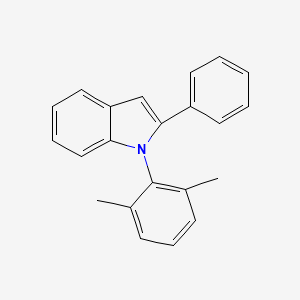
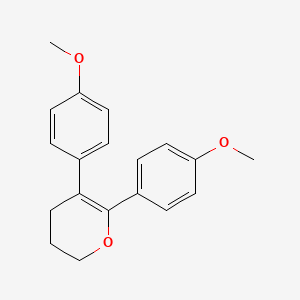
![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one](/img/structure/B12536825.png)
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine](/img/structure/B12536830.png)
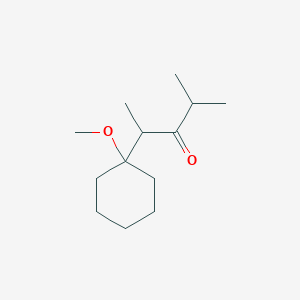
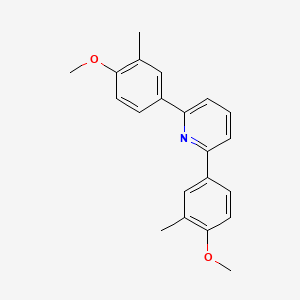
![2-[Bromo(phenyl)methyl]-3-methyloxirane](/img/structure/B12536859.png)
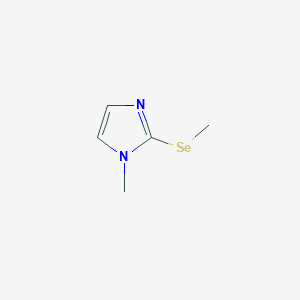

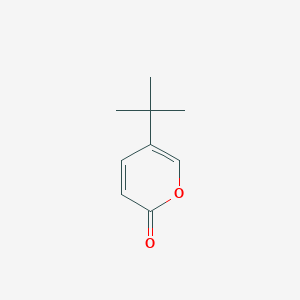
![{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone](/img/structure/B12536875.png)
